molecular formula C23H22ClN3O2S B2817824 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide CAS No. 422529-50-8

3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

Cat. No.: B2817824
CAS No.: 422529-50-8
M. Wt: 439.96
InChI Key: KEBPVVMOGCDFAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .

Scientific Research Applications

  • Antimicrobial Potential : Research has shown that derivatives of quinazolines, similar to the compound , have potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines that exhibited notable antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

  • Synthetic Routes and Biological Screening : Another study by Patel et al. (2009) synthesized bioactive molecules involving benzothiazoles and quinazolinyl imidazole, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Synthesis and Transformations in Chemistry : Chau, Saegusa, and Iwakura (1982) focused on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlighting the chemical transformations and synthetic methodologies relevant to quinazoline derivatives (Chau, Saegusa, & Iwakura, 1982).

  • Green Chemistry Applications : Horishny and Matiychuk (2020) emphasized the importance of green chemistry principles in synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which aligns with the growing focus on environmentally friendly chemical processes (Horishny & Matiychuk, 2020).

  • Potential Antipsychotic Agents : Norman et al. (1996) explored heterocyclic analogues of carboxamides, including quinazoline derivatives, for their potential as antipsychotic agents. This research underscores the broad therapeutic applications of such compounds (Norman, Navas, Thompson, & Rigdon, 1996).

  • Development of Diagnostic Tools : Abate et al. (2011) focused on arylamides hybrids of quinazoline derivatives, specifically for the development of PET radiotracers, indicating the compound's potential utility in diagnostic imaging, particularly in tumor detection (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h4-5,7-8,13,17,19-20H,1-3,6,9-12,14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODHEZKHOJIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4CCC(CC4NC3=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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